1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound with a complex structure It features a dipropylamino group, a methoxyphenyl group, and a pyrrolidinyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as 4-methoxyphenylacetic acid, with an amine under acidic conditions.
Attachment of the Dipropylamino Group: The next step involves the introduction of the dipropylamino group. This can be done through a nucleophilic substitution reaction where the pyrrolidinone intermediate reacts with 3-chloropropylamine in the presence of a base.
Formation of the Urea Linkage: The final step is the formation of the urea linkage. This can be achieved by reacting the dipropylamino intermediate with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds and bases like sodium hydride or potassium carbonate are typically employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may facilitate binding to these targets, while the methoxyphenyl and pyrrolidinone moieties contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Dimethylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with dimethylamino instead of dipropylamino.
1-(3-(Diethylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with diethylamino instead of dipropylamino.
Uniqueness
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The dipropylamino group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
1-[3-(dipropylamino)propyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c1-4-12-24(13-5-2)14-6-11-22-21(27)23-17-15-20(26)25(16-17)18-7-9-19(28-3)10-8-18/h7-10,17H,4-6,11-16H2,1-3H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRNECUXSSJWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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